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Compound of Interest

Compound Name: Carboxymefloquine-d3

Cat. No.: B12415835 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical

properties of Carboxymefloquine-d3, a deuterated analog of Carboxymefloquine, the primary

metabolite of the antimalarial drug Mefloquine. This document is intended to serve as a

resource for researchers and professionals involved in drug metabolism studies,

pharmacokinetic analysis, and the development of analytical standards.

Core Physicochemical Properties
Carboxymefloquine-d3 is a stable isotope-labeled version of Carboxymefloquine, utilized as

an internal standard in quantitative bioanalytical assays. The deuterium labeling provides a

distinct mass signature for mass spectrometry-based detection, without significantly altering the

chemical behavior of the molecule.

Quantitative Data Summary
The following tables summarize the available quantitative physicochemical data for both

Carboxymefloquine-d3 and its non-deuterated counterpart, Carboxymefloquine. It is important

to note that experimentally determined data for many of these properties are not readily

available in the public domain.

Table 1: Physicochemical Properties of Carboxymefloquine-d3
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Property Value Source

Chemical Name

2,8-

Bis(trifluoromethyl)quinoline-4-

carboxylic-3,5,6-d3 Acid

CAS Number 2469206-35-5

Molecular Formula C₁₂H₂D₃F₆NO₂

Molecular Weight 312.18 g/mol

Appearance Light Brown Solid

Melting Point Data not available

Boiling Point Data not available

Aqueous Solubility Data not available

pKa Data not available

logP Data not available

Table 2: Physicochemical Properties of Carboxymefloquine
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Property Value Source

Chemical Name

2,8-

Bis(trifluoromethyl)quinoline-4-

carboxylic acid

CAS Number 35853-50-0

Molecular Formula C₁₂H₅F₆NO₂

Molecular Weight 309.164 g/mol

Appearance Solid

Melting Point Data not available

Boiling Point Data not available

Solubility Methanol (Slightly)

pKa (Predicted) 1.47 ± 0.10

logP Data not available

Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of

Carboxymefloquine-d3 are not specifically described in the available literature. However, the

following are generalized, standard methodologies that would be appropriate for characterizing

this compound.

Melting Point Determination
The melting point of a solid crystalline substance can be determined using a capillary melting

point apparatus.

Sample Preparation: A small amount of the dry, powdered Carboxymefloquine-d3 is packed

into a capillary tube to a height of 2-3 mm.

Apparatus Setup: The capillary tube is placed in the heating block of the melting point

apparatus.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b12415835?utm_src=pdf-body
https://www.benchchem.com/product/b12415835?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12415835?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches

the expected melting point.

Observation: The temperature at which the substance first begins to melt and the

temperature at which it is completely liquid are recorded as the melting range.

Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is a common technique for determining the equilibrium solubility of a

compound in a specific solvent.

Sample Preparation: An excess amount of Carboxymefloquine-d3 is added to a known

volume of purified water (or a relevant buffer solution) in a sealed container.

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature

for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the

undissolved solid from the saturated solution.

Quantification: The concentration of Carboxymefloquine-d3 in the clear, saturated

supernatant is determined using a suitable analytical method, such as High-Performance

Liquid Chromatography (HPLC) with UV or mass spectrometric detection.

pKa Determination (Potentiometric Titration)
Potentiometric titration is a standard method for determining the acid dissociation constant

(pKa) of a compound.

Sample Preparation: A known amount of Carboxymefloquine-d3 is dissolved in a suitable

solvent mixture (e.g., water-methanol) to ensure solubility.

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH)

while the pH of the solution is continuously monitored with a calibrated pH electrode.

Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is

the pH at which half of the acidic functional groups have been neutralized. For a carboxylic

acid, this corresponds to the midpoint of the titration curve.
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Biological Interaction: Signaling Pathway
Carboxymefloquine, the non-deuterated form of the compound, has been identified as an

agonist of the Pregnane X Receptor (PXR). PXR is a nuclear receptor that plays a key role in

regulating the expression of genes involved in drug metabolism and transport. The activation of

PXR by Carboxymefloquine can lead to drug-drug interactions by inducing the expression of

cytochrome P450 enzymes and drug transporters.
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Caption: PXR activation by Carboxymefloquine.

Experimental Workflow for Investigating PXR Activation
The following diagram outlines a typical experimental workflow to investigate the activation of

PXR by a compound like Carboxymefloquine.
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Start: Hypothesis
Carboxymefloquine activates PXR
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(e.g., HepG2 cells, primary hepatocytes)
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Conclusion:
Carboxymefloquine is a PXR agonist
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Caption: Workflow for PXR activation studies.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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